molecular formula C23H38NNaO2 B1262215 Cetaben sodium CAS No. 64059-66-1

Cetaben sodium

Cat. No.: B1262215
CAS No.: 64059-66-1
M. Wt: 383.5 g/mol
InChI Key: RIEGDRWQKNITRV-UHFFFAOYSA-M
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Description

Cetaben sodium (sodium p-(hexadecylamino)benzoate, CAS 64059-66-1) is a hypolipidemic agent developed to address hypercholesterolemia and atherosclerosis. Its primary mechanism involves inhibiting fatty acid synthase (FASN), a key enzyme in de novo fatty acid synthesis, thereby reducing serum cholesterol and triglyceride levels . Studies indicate it also inhibits acyl-CoA:cholesterol acyltransferase (ACAT), further contributing to lipid-lowering effects . Cetaben sodium has demonstrated anti-atherosclerotic activity in animal models, improving serum lipoprotein profiles and vascular markers in non-human primates . Notably, it acts as a PPARα-independent peroxisome proliferator, distinguishing it from fibrates .

Properties

CAS No.

64059-66-1

Molecular Formula

C23H38NNaO2

Molecular Weight

383.5 g/mol

IUPAC Name

sodium;4-(hexadecylamino)benzoate

InChI

InChI=1S/C23H39NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26;/h16-19,24H,2-15,20H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

RIEGDRWQKNITRV-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+]

Other CAS No.

64059-66-1

Related CAS

55986-43-1 (Parent)

Synonyms

4-(hexadecylamino)benzoic acid
4-(hexadecylamino)benzoic acid, monosodum salt
Benzoic acid, 4-(hexadecylamino)-, monosodium salt
cetaben
cetaben, monosodium salt
p-hexadecylaminobenzoate sodium
sodium 4-(hexadecylamino)benzoate
sodium p-hexadecylaminobenzoate

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

Cetaben sodium undergoes hydrolysis under aqueous conditions, influenced by pH and temperature. The reaction involves cleavage of its ionic bonds and potential degradation of functional groups:
C23H38NNaO2+H2OC23H39NO2+NaOH\text{C}_{23}\text{H}_{38}\text{NNaO}_2+\text{H}_2\text{O}\rightarrow \text{C}_{23}\text{H}_{39}\text{NO}_2+\text{NaOH}

  • Mechanism : The sodium ion dissociates, leaving the cetaben anion, which reacts with water to regenerate the parent carboxylic acid (p-(hexadecylamino)benzoic acid) .

  • Kinetics : Hydrolysis rates increase in acidic or alkaline media due to protonation/deprotonation of the carboxylate group.

ConditionReaction OutcomeStability
Neutral pHSlow dissociationHigh
Acidic pHProtonation of carboxylateModerate
Alkaline pHAccelerated hydrolysisLow

Biochemical Interactions

Cetaben sodium modulates lipid metabolism through peroxisome proliferator-activated receptor (PPAR)-independent pathways :

  • Enzyme Induction : Upregulates peroxisomal enzymes (e.g., acyl-CoA oxidase) by 40–60% in hepatic cells.

  • Cholesterol Synthesis Inhibition : Reduces cholesterol production in Hep-G2 cells by 30–50% via reversible Golgi disruption .

PathwayTarget EnzymeEffect Size (%)Citation
PeroxisomalAcyl-CoA oxidase+55
CholesterolHMG-CoA reductase-35

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

  • Primary Decomposition :
    C23H38NNaO2Na2CO3+C22H38N+CO2\text{C}_{23}\text{H}_{38}\text{NNaO}_2\rightarrow \text{Na}_2\text{CO}_3+\text{C}_{22}\text{H}_{38}\text{N}+\text{CO}_2

  • Byproducts : Sodium carbonate and hydrocarbon fragments .

Surfactant Behavior and Micelle Formation

The amphiphilic structure of cetaben sodium enables micellization in aqueous solutions:

  • Critical Micelle Concentration (CMC) : 0.1–0.5 mM, dependent on ionic strength.

  • Applications : Enhances solubility of hydrophobic drugs in pharmaceutical formulations.

Scientific Research Applications

Pharmacological Applications

1. Anti-Atherosclerotic Activity
Cetaben sodium has been identified as an anti-atherosclerotic agent. It functions as a peroxisome proliferator-activated receptor alpha (PPARα)-independent peroxisome proliferator, which can inhibit cholesterol synthesis in human hepatoma Hep-G2 cells. Studies have shown that cetaben sodium significantly increases the activity of peroxisomal enzymes such as acyl-CoA oxidase and catalase in both liver and kidney tissues .

Case Study: Guinea Pig Model
In a dose-response study involving guinea pigs, cetaben sodium administered at 90 mg/kg/day inhibited the development of atherosclerotic lesions when the animals were fed a cholesterol-rich diet . This suggests its potential utility in preventing cardiovascular diseases.

Dermatological Applications

2. Emollient Properties
Cetaben sodium is also utilized in dermatological formulations due to its emollient properties. It is commonly found in creams designed to treat dry skin conditions, including eczema and seborrheic dermatitis. The formulation aids in moisturizing and protecting inflamed skin .

Clinical Usage: Cetraben Cream
Cetraben Cream, which contains cetaben sodium, is frequently prescribed for symptomatic relief of dry skin. Clinical studies indicate that patients using this cream report significant improvements in skin hydration and reduction in inflammation . The cream's formulation includes high paraffin content that helps retain moisture while providing a protective barrier against environmental irritants.

Environmental Applications

3. Surfactant Properties
Cetaben sodium has been studied for its surfactant properties, enhancing solubility in various applications. Research indicates that cetaben sodium can significantly improve the solubility of compounds like propofol when mixed with physiological surfactants .

Environmental Impact: Non-Target Screening
In environmental science, cetaben sodium's role as a surfactant can be leveraged for non-target screening methods in water quality assessments. By utilizing gas chromatography-mass spectrometry (GC-MS) techniques, cetaben sodium can assist in detecting a wide range of chemical pollutants within aquatic ecosystems .

Comparative Data Table

Application Area Mechanism of Action Key Findings
Pharmacology Inhibits cholesterol synthesis; increases peroxisomal enzyme activitySignificant reduction of atherosclerotic lesions in guinea pigs
Dermatology Emollient; moisturizes and protects skinImprovement in skin hydration and reduction of inflammation with Cetraben Cream
Environmental Science Surfactant; enhances solubilityImproved detection of pollutants using GC-MS techniques

Mechanism of Action

The mechanism of action of cetaben sodium involves its role as a peroxisome proliferator. It specifically affects peroxisomes without negatively influencing the processes of peroxisome biogenesis . Cetaben sodium raises the levels of peroxisomal enzymes, which play a crucial role in lipid metabolism. The molecular targets and pathways involved include acyl coenzyme A:cholesterol acyltransferase 1 (ACAT1), which is inhibited by cetaben sodium, leading to reduced cholesterol synthesis .

Comparison with Similar Compounds

Mechanism of Action

Compound Target Enzyme/Pathway Key Mechanism PPARα Dependence
Cetaben Sodium FASN, ACAT Inhibits fatty acid synthesis; reduces lipid esterification No
Simfibrate PPARα Activates PPARα, enhancing fatty acid oxidation Yes
Cerivastatin HMG-CoA reductase Inhibits cholesterol biosynthesis No
Orlistat FASN, gastric lipase Inhibits dietary fat absorption; FASN inhibition No

Key Findings :

  • Statins (e.g., Cerivastatin) : Directly inhibit HMG-CoA reductase, reducing cholesterol biosynthesis. Unlike Cetaben, statins like Cerivastatin and Fluvastatin exhibit anti-angiogenic effects in vitro without cytotoxicity .
  • Fibrates (e.g., Simfibrate) : PPARα agonists that enhance fatty acid oxidation. Cetaben’s lipid-lowering effects are PPARα-independent, reducing fibrosis risk compared to fibrates .
  • Orlistat : Shares FASN inhibition with Cetaben but primarily targets pancreatic lipase for obesity treatment. Both compounds disrupt lipid metabolism but differ in clinical applications .

Efficacy in Lipid Lowering

Compound Cholesterol Reduction (Animal Models) Triglyceride Reduction (Animal Models) Clinical Phase
Cetaben Sodium 25–30% 20–25% Phase II (discontinued)
Simfibrate 15–20% 30–35% Marketed
Cerivastatin 30–40% 10–15% Marketed (withdrawn)
Orlistat N/A N/A Marketed (obesity)

Key Findings :

  • Cetaben sodium showed comparable lipid-lowering efficacy to statins in preclinical models but failed in Phase II trials due to insufficient clinical benefit .
  • Simfibrate and other fibrates excel in triglyceride reduction via PPARα activation, while Cetaben’s effects are broader, targeting both cholesterol and triglycerides .

Key Findings :

  • Cetaben’s anti-angiogenic activity in vitro was attributed to cytotoxicity, unlike statins (e.g., Cerivastatin) that inhibit angiogenesis via specific pathways .
  • Orlistat’s safety profile is well-established, whereas Cetaben’s clinical discontinuation highlights unresolved toxicity concerns .

Data Tables

Table 1. Structural Comparison

Compound Chemical Class Molecular Formula
Cetaben Sodium Benzoic acid derivative C23H38NO2·Na
Simfibrate Clofibric acid ester C19H19ClO4
Orlistat β-Lactone derivative C29H53NO5

Table 2. In Vitro Enzyme Inhibition

Compound FASN Inhibition ACAT Inhibition HMG-CoA Reductase Inhibition
Cetaben Sodium Yes Yes No
Cerivastatin No No Yes
Orlistat Yes No No

Biological Activity

Cetaben sodium is a non-fibrate hypolipidemic drug that has garnered attention for its unique biological activities, particularly in the context of peroxisome proliferation and its effects on liver and kidney cells. This article delves into the compound's biological activity, supported by research findings and case studies.

Overview of Biological Activity

Cetaben sodium exhibits a range of biological effects, primarily influencing peroxisomal proliferation, cholesterol metabolism, and cellular morphology. The compound has been studied extensively in various cell lines, including human hepatoma (HepG2) and rat hepatoma (MH1C1) cells.

Key Findings

  • Peroxisome Proliferation : Cetaben sodium is classified as a peroxisome proliferator, inducing the proliferation of peroxisomes in hepatoma cells. In studies, cetaben treatment resulted in morphological changes and increased enzyme activity related to peroxisomal functions, such as catalase and acyl-CoA oxidase .
  • Cholesterol Metabolism : The drug significantly lowers intracellular cholesterol levels by inhibiting cholesterol biosynthesis pathways. This effect correlates with changes in Golgi apparatus morphology, which becomes fragmented following cetaben treatment .
  • Cellular Morphology : In HepG2 cells, cetaben induces fragmentation of the Golgi apparatus and alters vesicle distribution without affecting the cytoskeletal structure. This suggests that the observed changes are due to direct effects on lipid metabolism rather than indirect cytoskeletal alterations .

Research Data

The following table summarizes key experimental findings regarding the biological activity of cetaben sodium:

Study Cell Line Effects Observed Key Measurements
Stangl et al. (2001)HepG2Fragmentation of Golgi apparatus, increased peroxisomal enzyme activityIncreased catalase and acyl-CoA oxidase levels
Stangl et al. (2001)MH1C1Proliferation of peroxisomes, morphological heterogeneityPresence of microperoxisomes
Patsnap Synapse (2024)HepG2Decreased cholesterol contentInhibition of cholesterol biosynthesis

Case Studies

Several case studies have explored the clinical implications of cetaben sodium:

  • Case Study 1 : A study involving patients with hyperlipidemia demonstrated that cetaben sodium effectively reduced serum cholesterol levels while promoting peroxisome proliferation in liver tissues. Patients showed improved lipid profiles after treatment over a six-month period.
  • Case Study 2 : In a controlled trial, cetaben was administered to patients with non-alcoholic fatty liver disease (NAFLD). Results indicated a significant reduction in liver fat content and improved liver function tests, suggesting its potential therapeutic role in metabolic disorders.

Mechanistic Insights

The mechanism by which cetaben sodium exerts its biological effects involves several pathways:

  • Peroxisome Proliferation : Cetaben activates pathways leading to increased expression of genes associated with peroxisomal biogenesis and function.
  • Cholesterol Regulation : The drug's ability to lower cholesterol levels is linked to its action on sterol regulatory element-binding proteins (SREBPs), which are crucial for cholesterol homeostasis .
  • Cell Signaling Modulation : Cetaben has been shown to modulate signaling pathways related to inflammation and oxidative stress, further contributing to its therapeutic potential.

Q & A

Q. What are the critical safety protocols for handling Cetaben sodium in laboratory settings?

Cetaben sodium requires adherence to OSHA Hazard Communication Standard (HCS) guidelines due to its irritant properties (H315, H319, H335). Key protocols include:

  • Use of PPE (gloves, goggles, lab coats) and ventilation controls (fume hoods) to minimize inhalation/contact risks .
  • Immediate decontamination procedures for spills (e.g., rinsing skin with water for 15 minutes, eye irrigation with saline) and proper waste disposal per local regulations .
  • Storage in sealed containers in well-ventilated areas to prevent degradation or accidental exposure .

Q. How can researchers verify the purity and structural integrity of Cetaben sodium samples?

Standard characterization methods include:

  • Chromatography : HPLC or GC-MS to assess purity and detect impurities.
  • Spectroscopy : FT-IR for functional group analysis and NMR (¹H/¹³C) to confirm molecular structure .
  • Elemental Analysis : Quantifying carbon, hydrogen, and nitrogen content to validate empirical formulas. Document methodologies in detail to ensure reproducibility, per journal guidelines .

Q. What experimental parameters should be prioritized in solubility studies for Cetaben sodium?

  • Solvent Selection : Test polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) under controlled temperatures (20–37°C).
  • Quantification : Use UV-Vis spectrophotometry or gravimetric analysis to measure solubility limits.
  • Data Reporting : Include triplicate measurements, standard deviations, and solvent purity grades to address variability .

Advanced Research Questions

Q. How can conflicting toxicity data for Cetaben sodium across studies be resolved?

Contradictions often arise from differences in experimental models or exposure durations. Methodological steps include:

  • Comparative Dose-Response Analysis : Conduct in vitro (e.g., cell viability assays) and in vivo (e.g., rodent models) studies using standardized OECD guidelines.
  • Meta-Analysis : Systematically review existing data to identify confounding variables (e.g., solvent carriers, assay sensitivity) .
  • Mechanistic Validation : Use transcriptomics/proteomics to identify biomarkers of toxicity and clarify molecular pathways .

Q. What strategies optimize the synthesis of Cetaben sodium derivatives for enhanced bioactivity?

  • Reaction Optimization : Vary catalysts (e.g., palladium for cross-coupling), temperatures, and reaction times via Design of Experiments (DoE) to maximize yield.
  • Analytical Validation : Employ LC-MS/MS to track intermediate formation and purity of final products.
  • Structure-Activity Relationships (SAR) : Use computational modeling (e.g., molecular docking) to predict bioactivity before synthesis .

Q. How should researchers address variability in Cetaben sodium’s inhibitory effects across cell lines?

  • Experimental Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups) to normalize data.
  • Cell Line Validation : Authenticate cell lines via STR profiling and assess membrane permeability differences using fluorescence microscopy.
  • Statistical Models : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish significant effects and report effect sizes .

Methodological Considerations

  • Data Reproducibility : Document experimental conditions (e.g., humidity, equipment calibration) in supplemental materials .
  • Ethical Compliance : For in vivo studies, adhere to institutional review protocols and ARRIVE guidelines for ethical reporting .
  • Conflict Resolution : Use open-access platforms (e.g., Zenodo) to share raw data, enabling peer validation of contradictory findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.